molecular formula C14H9Cl2N3OS2 B14958868 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B14958868
M. Wt: 370.3 g/mol
InChI Key: NZXHILFPYPLSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiazole rings and a dichlorophenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole ring.

    Acetylation: The final step involves the acetylation of the thiazole ring to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share a similar thiazole ring structure and exhibit diverse biological activities.

    Dichlorophenyl Derivatives: Compounds containing the dichlorophenyl group, which contribute to their bioactivity.

Uniqueness

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of two thiazole rings and a dichlorophenyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H9Cl2N3OS2

Molecular Weight

370.3 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H9Cl2N3OS2/c15-9-2-1-3-10(16)12(9)13-18-8(7-22-13)6-11(20)19-14-17-4-5-21-14/h1-5,7H,6H2,(H,17,19,20)

InChI Key

NZXHILFPYPLSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.